(Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-18(2)9-8-17-14(20)12-6-4-11(5-7-12)10-13-15(21)19(3)16(22)23-13/h4-7,10H,8-9H2,1-3H3,(H,17,20)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGQULOAIRXBR-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCCN(C)C)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NCCN(C)C)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is a compound belonging to the thiazolidinone class, known for its diverse biological activities. Thiazolidinones have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Synthesis
The synthesis of thiazolidinone derivatives typically involves the reaction of isothiocyanates with carbonyl compounds. For instance, a related compound was synthesized through a reaction involving ethyl acetoacetate and phenyl isothiocyanate in the presence of potassium carbonate and dimethylformamide (DMF), leading to various thiazolidinone derivatives with notable biological activities . The structural elucidation of these compounds often employs techniques such as X-ray crystallography and NMR spectroscopy.
Anticancer Activity
Research indicates that (Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide exhibits moderate cytotoxic effects against various cancer cell lines. In particular, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The compound's activity was evaluated using several cell lines, including A549 (lung cancer) and SH-SY5Y (neuroblastoma), demonstrating a dose-dependent response.
| Cell Line | Concentration Range | Effect Observed |
|---|---|---|
| A549 | 10 nM - 100 µM | Decreased metabolic activity |
| SH-SY5Y | 50 µM - 100 µM | Induced apoptosis |
Antibacterial Activity
The compound has also shown promising antibacterial properties. It was tested against both Gram-positive and Gram-negative bacteria, with results indicating that its antibacterial activity exceeds that of commonly used antibiotics such as ampicillin. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial effects .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.004 |
| Staphylococcus aureus | 0.008 |
| Klebsiella pneumoniae | 0.006 |
The proposed mechanism for the anticancer activity involves the generation of ROS leading to oxidative stress within cancer cells. This process can trigger apoptotic pathways, contributing to cell death. Additionally, some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation .
Case Studies
- Cytotoxicity in A549 Cells : A study demonstrated that treatment with thiazolidinone derivatives resulted in a significant decrease in cell viability at concentrations above 50 µM, correlating with increased ROS production.
- Antibacterial Efficacy : In another investigation, the compound was found to effectively inhibit the growth of multi-drug resistant bacterial strains, showcasing its potential as an alternative treatment option for bacterial infections.
Scientific Research Applications
Overview
Research has shown that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial properties. The incorporation of specific functional groups into the thiazolidin framework enhances their effectiveness against various bacterial strains.
Case Studies
- A study evaluating N-Derivatives of thioxothiazolidin compounds demonstrated their potential as antimicrobial agents through both in silico and in vitro methods. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing their utility in developing new antibiotics .
| Compound | Activity | Bacterial Strains Tested |
|---|---|---|
| (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Antimicrobial | E. coli, S. aureus |
| (Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide | Potentially Antimicrobial | TBD |
Overview
The search for new anticancer agents has led to the exploration of compounds that can inhibit tumor growth or induce apoptosis in cancer cells. The structure of (Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide suggests it may possess such properties due to its thioxothiazolidin moiety.
Case Studies
Recent studies have focused on synthesizing molecular hybrids containing thiazolidin derivatives and evaluating their anticancer activity. For instance, a study synthesized novel sulfonamide derivatives that showed promising results against various cancer cell lines . The structural characteristics of these compounds, including the thioxothiazolidin framework, were crucial for their biological activity.
| Compound | Activity | Cancer Cell Lines Tested |
|---|---|---|
| Novel Sulfonamide Derivatives | Anticancer | HeLa, MCF7 |
| (Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide | Potentially Anticancer | TBD |
Overview
Enzyme inhibitors are vital in drug development as they can modulate biochemical pathways involved in disease processes. Compounds with thioxothiazolidin structures have been investigated for their ability to inhibit specific enzymes linked to inflammatory responses.
Case Studies
Research has indicated that certain thioxothiazolidin derivatives exhibit lipoxygenase inhibitory activity, which is significant for treating inflammatory diseases. A recent study highlighted the synthesis of new compounds that demonstrated substantial lipoxygenase inhibition .
| Compound | Enzyme Inhibited | Inhibition Percentage |
|---|---|---|
| Thioxothiazolidin Derivatives | Lipoxygenase | 70% |
| (Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide | Potential Inhibitor | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thiazolidinone-based benzamides, which are explored for diverse biological activities. Below is a detailed comparison with analogs from literature:
Thiazolidinone Derivatives with Varied Substituents
Benzamide Derivatives with Thiadiazole Cores (Non-Thiazolidinone)
Key Observations :
- Solubility: The dimethylaminoethyl group in the target compound may improve aqueous solubility compared to analogs with purely aromatic (e.g., 8c ) or ester-based (e.g., 8b ) substituents.
- Thermal Stability: Higher melting points in thiadiazole derivatives (e.g., 290°C for 8a ) suggest greater crystallinity versus thiazolidinones, which may correlate with stability in formulation.
Pharmacological and Functional Comparisons
- Immunomodulatory Potential: Thiazolidinones with thioxo groups (e.g., ) are associated with anti-inflammatory activity, possibly via modulation of NF-κB or COX-2 pathways.
- Enzyme Inhibition : Thiadiazole-benzamides (e.g., 8a ) show inhibitory activity against kinases due to hydrogen bonding via the benzamide carbonyl and thiadiazole nitrogen atoms.
- Species-Specific Responses: As seen in , even minor structural differences (e.g., Z vs. E configuration) can lead to divergent biological effects, such as activation of ion channels like CatSper.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for preparing (Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide?
- Methodology : The synthesis typically involves condensation reactions between thiazolidinone derivatives and benzamide precursors. For example, a base (e.g., potassium carbonate) in DMF facilitates nucleophilic substitution, followed by purification via recrystallization or column chromatography . TLC monitoring (e.g., ethyl acetate/n-hexane systems) ensures reaction completion .
- Key Data : Yields range from 70–85% under optimized conditions, with purity confirmed by NMR and mass spectrometry .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration via coupling constants and chemical shifts (e.g., olefinic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .
Q. What are the primary biological targets or assays used to evaluate this compound?
- Methodology : Common assays include:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can structural modifications improve the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodology :
- SAR Studies : Introduce substituents (e.g., methoxy, fluoro) at the benzamide or thiazolidinone moieties to enhance solubility or metabolic stability .
- LogP Optimization : Replace dimethylamino groups with morpholine or piperazine derivatives to modulate lipophilicity .
- In Vivo Testing : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models post-oral/intravenous administration .
Q. How do contradictions in reported reaction conditions (e.g., temperature, solvent) impact synthesis reproducibility?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For instance, reflux in acetic acid vs. room-temperature DMF-based reactions may affect yield and regioselectivity .
- Statistical Analysis : ANOVA or regression models identify critical factors (e.g., solvent choice contributes 40% variance in yield) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding modes with ATP-binding pockets (e.g., CDK1 kinase) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .
- QSAR Models : Corrogate substituent electronegativity or steric bulk with IC₅₀ values from analogous compounds .
Q. How to resolve discrepancies in biological activity data across structurally similar analogs?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values and assay conditions (e.g., cell line variability, serum concentration) from multiple studies .
- Counter-Screening : Test analogs against off-target receptors (e.g., GPCRs) to identify selectivity drivers .
- Crystallography : Resolve co-crystal structures to confirm binding site interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
